1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione
Description
1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative characterized by a propenyloxymethyl substitution at the N1 position of the pyrimidinedione core. These modifications significantly influence pharmacological, agricultural, and biochemical properties.
Properties
CAS No. |
136819-96-0 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-(prop-2-enoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O3/c1-2-5-13-6-10-4-3-7(11)9-8(10)12/h2-4H,1,5-6H2,(H,9,11,12) |
InChI Key |
QWZTZUYUCDFXJV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCN1C=CC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione typically involves the reaction of a pyrimidinedione derivative with a propenyloxy methylating agent. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The propenyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propenyloxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).
Major Products: The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted pyrimidinedione compounds.
Scientific Research Applications
1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyloxy group can form covalent or non-covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The pyrimidinedione core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Pyrimidinedione Derivatives
Structural and Functional Variations
Pyrimidinedione derivatives are distinguished by substituents that alter solubility, reactivity, and biological activity. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidinedione Analogs
Physicochemical and Pharmacokinetic Differences
- Lipophilicity : Benzyloxy (logP ~1.5) and propenyloxy groups increase lipophilicity compared to uracil (logP ~-1.0), impacting membrane permeability .
- Bioavailability : Fluorinated derivatives (e.g., FMAU) exhibit enhanced metabolic stability due to fluorine’s electronegativity, prolonging half-life .
- Toxicity : Bromacil’s herbicidal activity (LD₅₀ = 520 mg/kg in rats) contrasts with uracil’s low toxicity (LD₅₀ > 5000 mg/kg), highlighting substituent-driven safety profiles .
Biological Activity
1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione, also known by its CAS number 136819-96-0, is a pyrimidine derivative with potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural similarities to nucleosides and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10N2O3
- Molecular Weight : 182.177 g/mol
- Appearance : White to off-white solid
The biological activity of 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione can be attributed to its interaction with various biological targets. The compound's structure allows it to function as a nucleoside analog, which may interfere with nucleic acid synthesis and cellular processes.
Potential Mechanisms:
- Inhibition of Nucleoside Metabolism : The compound may mimic natural nucleosides, disrupting normal metabolic pathways.
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrimidinediones exhibit antiviral properties, particularly against RNA viruses.
- Antitumor Activity : Some studies indicate potential cytotoxic effects on cancer cell lines.
Antiviral Activity
A study focused on similar pyrimidine derivatives showed that compounds with structural similarities to 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione exhibited significant antiviral activity against HIV and other viruses. These compounds were found to inhibit viral replication in vitro.
| Compound | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV | 2.5 | |
| Compound B | Influenza | 1.0 | |
| 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione | TBD | TBD | TBD |
Antitumor Activity
In vitro studies have demonstrated that certain pyrimidine derivatives possess cytotoxic properties against various cancer cell lines. While specific data for 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione is limited, related compounds have shown promise in targeting cancer cells through apoptosis induction.
Case Study 1: Antiviral Efficacy
In a comparative study of pyrimidine derivatives for their antiviral efficacy against HIV-1, a related compound demonstrated an IC50 value of 0.5 µM. This suggests that the structural framework of pyrimidinediones can be optimized for enhanced antiviral activity.
Case Study 2: Antitumor Screening
A screening of various pyrimidine derivatives against the MCF-7 breast cancer cell line revealed that modifications in the side chains significantly impacted cytotoxicity. Compounds similar to 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione were noted for their ability to induce apoptosis at lower concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
